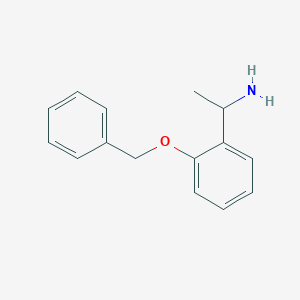

1-(2-Phenylmethoxyphenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOVQVVIPNUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-Phenylmethoxyphenyl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Phenylmethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide details a primary synthetic pathway for this compound, a compound of interest in pharmaceutical research. The synthesis is presented as a two-step process commencing from the readily available precursor, 2'-hydroxyacetophenone. The methodology involves an initial benzylation of the phenolic hydroxyl group, followed by reductive amination of the resulting ketone to yield the target amine.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the following two-step sequence:

-

Step 1: Benzylation of 2'-Hydroxyacetophenone. The phenolic hydroxyl group of 2'-hydroxyacetophenone is protected as a benzyl ether to form 2'-(benzyloxy)acetophenone.

-

Step 2: Reductive Amination of 2'-(Benzyloxy)acetophenone. The ketone functional group of 2'-(benzyloxy)acetophenone is converted to a primary amine via the Leuckart reaction, a classic method for reductive amination.

A logical diagram of this workflow is presented below.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis, based on analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Benzylation | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 12-24 | >90 |

| 2 | Leuckart Reaction | Formamide, Water | Neat | 190-205 | 6 | 80-89 |

Experimental Protocols

Step 1: Synthesis of 2'-(Benzyloxy)acetophenone

This procedure details the benzylation of 2'-hydroxyacetophenone to yield the intermediate ketone.

Materials:

-

2'-Hydroxyacetophenone

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2'-hydroxyacetophenone (1.0 eq).

-

Dissolve the starting material in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

To the stirring suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 2'-(benzyloxy)acetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound via the Leuckart Reaction

This protocol describes the reductive amination of 2'-(benzyloxy)acetophenone using the Leuckart reaction to produce the target primary amine. This procedure is adapted from an optimized method for the reductive amination of acetophenone.[1]

Materials:

-

2'-(Benzyloxy)acetophenone

-

Formamide

-

Deionized water

-

Hydrochloric acid (HCl), 6 M

-

Sodium hydroxide (NaOH), 5 M

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2'-(benzyloxy)acetophenone (1.0 eq), formamide (4.5 eq), and a small amount of water (approximately 0.5 mL per 10 mmol of ketone).[1]

-

Heat the mixture with stirring in an oil bath to a temperature of 190-205 °C.[1]

-

Maintain the reaction at this temperature for 6 hours.[1]

-

After 6 hours, cool the reaction mixture to approximately 100 °C.

-

Hydrolysis of the formamide intermediate: Carefully add 6 M hydrochloric acid to the flask and heat the mixture to reflux for 1 hour to hydrolyze the intermediate N-formyl compound.[1]

-

Cool the mixture to room temperature.

-

Transfer the acidic solution to a separatory funnel and extract with diethyl ether to remove any unreacted ketone. Discard the ether layer.[1]

-

Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide until a pH > 12 is achieved.

-

Extract the aqueous layer with three portions of diethyl ether.[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Signaling Pathways and Logical Relationships

The Leuckart reaction mechanism involves the in-situ formation of an imine from the ketone, which is then reduced by formic acid (generated from formamide and water).

Caption: Simplified mechanism of the Leuckart reaction.

References

Physicochemical Properties of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Phenylmethoxyphenyl)ethanamine and its closely related structural analogs. Due to the limited availability of experimental data for the specific title compound, this document leverages data from structurally similar molecules to offer valuable insights for researchers, scientists, and professionals in drug development. This guide includes a compilation of known physicochemical data, detailed experimental protocols for the determination of key properties, and a logical workflow for property characterization.

Introduction

This compound, also known as 1-(2-(benzyloxy)phenyl)ethanamine, is a primary amine of interest in medicinal chemistry and organic synthesis. Its structure, featuring a benzyloxy group on the phenyl ring, suggests potential applications as a chiral resolving agent or as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) in drug discovery, as well as reaction kinetics and purification in chemical synthesis.

This document serves as a centralized resource for the physicochemical characteristics of this compound and its analogs, providing a foundation for further investigation.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, this section presents a compilation of data for the target compound and its close structural isomers and analogs. These analogs provide a strong basis for estimating the properties of the title compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | 2-(Benzyloxy)ethanamine[1][2] | 2-(4-Benzyloxyphenyl)ethylamine[3] | 1-(4-Benzyloxyphenyl)ethanamine[4] |

| IUPAC Name | 1-(2-(Benzyloxy)phenyl)ethanamine | 2-(Benzyloxy)ethanamine[2] | 2-(4-(Benzyloxy)phenyl)ethylamine[3] | 1-(4-(Benzyloxy)phenyl)ethanamine[4] |

| Synonyms | This compound | 2-(Phenylmethoxy)ethanamine[2] | 4-(Benzyloxy)phenethylamine | 1-(4-(Phenylmethoxy)phenyl)ethanamine |

| Molecular Formula | C₁₅H₁₇NO | C₉H₁₃NO[2] | C₁₅H₁₇NO[3] | C₁₅H₁₇NO[4] |

| Molecular Weight | 227.3 g/mol | 151.21 g/mol [2] | 227.30 g/mol [3] | 227.31 g/mol [4] |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Soluble in DMSO[1] | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

| LogP (Computed) | Data not available | 0.6[2] | 3.1[3] | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of primary amines like this compound.

Determination of Melting Point

The melting point of a solid amine can be determined using a capillary melting point apparatus.

Protocol:

-

Ensure the amine sample is pure and dry.

-

Finely powder a small amount of the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Boiling Point

For liquid amines, the boiling point can be determined by distillation.

Protocol:

-

Place a small volume of the liquid amine in a distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus.

-

Heat the flask gently.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Determination of Solubility[6][7]

The solubility of an amine in various solvents (e.g., water, ethanol, diethyl ether) can be determined by the following method.

Protocol:

-

Add a small, measured amount of the amine (e.g., 10 mg) to a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually inspect the solution for any undissolved material.

-

If the substance dissolves completely, it is considered soluble. If not, it is sparingly soluble or insoluble.

-

This can be quantified using techniques like UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

Determination of pKa

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

Protocol:

-

Prepare a standard solution of the amine of known concentration in water or a suitable co-solvent.

-

Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel amine compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While direct experimental data for this compound remains limited, the physicochemical properties of its structural analogs provide a valuable framework for predicting its behavior. The experimental protocols outlined in this guide offer a standardized approach for the systematic characterization of this and other novel amine compounds. Further experimental investigation is warranted to definitively establish the physicochemical profile of this compound to support its potential applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Benzyloxy-phenyl)-ethylamine | C15H17NO | CID 200957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-(Benzyloxy)phenyl)ethanamine 95% | CAS: 65746-45-4 | AChemBlock [achemblock.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Phenylmethoxyphenyl)ethanamine

Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, pharmacological targets, and biological activity of 1-(2-Phenylmethoxyphenyl)ethanamine. The information presented herein is therefore a predictive analysis based on the structural characteristics of the molecule and its similarity to known classes of pharmacologically active compounds, particularly phenethylamines. This guide is intended for research and drug development professionals as a theoretical framework for the potential characterization of this compound.

Structural and Functional Analysis

This compound, with the chemical synonym 1-(2-(benzyloxy)phenyl)ethanamine, is a substituted phenethylamine. The core phenethylamine structure is a common motif in a wide range of psychoactive compounds, including neurotransmitters, stimulants, and hallucinogens. The key structural features that likely dictate its pharmacological profile are:

-

Phenethylamine Backbone: This core structure suggests a potential interaction with monoamine neurotransmitter systems, such as the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) systems.

-

α-Methyl Group: The methyl group on the ethylamine side-chain (making it an ethanamine) can increase metabolic stability by protecting the amine group from degradation by monoamine oxidase (MAO). It also enhances the compound's stimulant properties in many phenethylamines.

-

Ortho-Benzyloxy Group: The large, lipophilic benzyloxy (phenylmethoxy) group at the ortho (2-position) of the phenyl ring is a significant feature. This bulky substituent is expected to sterically influence the compound's binding to receptors and transporters, potentially conferring a unique selectivity and potency profile compared to other phenethylamines.

Predicted Pharmacological Targets and Mechanism of Action

Based on its structural similarity to other phenethylamines, this compound is predicted to act as a modulator of monoaminergic systems. The primary hypothesized mechanisms of action are:

-

Monoamine Transporter Inhibition: The compound may act as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT). This would lead to an increase in the synaptic concentrations of these neurotransmitters.

-

Receptor Binding: It could also exhibit direct agonist or antagonist activity at various dopamine, serotonin, or adrenergic receptors. For instance, many substituted phenethylamines have an affinity for the serotonin 5-HT2A receptor, which is associated with psychedelic effects.

The bulky ortho-benzyloxy group might favor interaction with certain receptor subtypes over others, or it could potentially lead to a profile as a selective monoamine reuptake inhibitor.

Hypothetical Signaling Pathways

Should this compound act as an agonist at a G-protein coupled receptor (GPCR), such as the 5-HT2A receptor, it would likely trigger a cascade of intracellular signaling events. A common pathway for 5-HT2A receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

Proposed Experimental Protocols for Characterization

To elucidate the actual mechanism of action, a systematic pharmacological evaluation would be necessary. The following are standard experimental protocols that would be employed.

These assays are used to determine the binding affinity of the compound for a wide range of receptors and transporters.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at various targets.

-

Methodology:

-

Prepare cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with the human DAT, SERT, or 5-HT2A receptor).

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]ketanserin for 5-HT2A) at a fixed concentration.

-

Add varying concentrations of the test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inhibitor.

-

Neurotransmitter Uptake Inhibition Assay:

-

Objective: To measure the potency of the compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or transfected cells.

-

Methodology:

-

Prepare rat brain synaptosomes or HEK293 cells expressing the target transporter.

-

Pre-incubate the cells/synaptosomes with various concentrations of this compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period to allow for uptake.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity taken up by the cells/synaptosomes.

-

Determine the IC50 value for the inhibition of uptake.

-

-

-

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):

-

Objective: To measure the ability of the compound to stimulate an increase in intracellular calcium, indicating agonist activity.

-

Methodology:

-

Culture cells expressing the 5-HT2A receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound.

-

Measure the change in fluorescence over time using a plate reader.

-

Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel psychoactive compound.

Quantitative Data Summary (Hypothetical)

The following tables are examples of how quantitative data for this compound would be presented if it were experimentally determined.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters and Receptors.

| Target | Ki (nM) |

| Dopamine Transporter (DAT) | Data not available |

| Norepinephrine Transporter (NET) | Data not available |

| Serotonin Transporter (SERT) | Data not available |

| 5-HT2A Receptor | Data not available |

| Dopamine D2 Receptor | Data not available |

Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of this compound.

| Assay | Potency (nM) | Efficacy (% of control) |

| Dopamine Uptake Inhibition (IC50) | Data not available | Not applicable |

| Norepinephrine Uptake Inhibition (IC50) | Data not available | Not applicable |

| Serotonin Uptake Inhibition (IC50) | Data not available | Not applicable |

| 5-HT2A Receptor Calcium Flux (EC50) | Data not available | Data not available |

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests activity within the monoaminergic systems of the central nervous system. It is a promising candidate for investigation as a monoamine reuptake inhibitor or a serotonergic/dopaminergic receptor modulator. The experimental protocols and theoretical frameworks provided in this guide offer a comprehensive roadmap for the future pharmacological characterization of this and other novel phenethylamine derivatives. Further research is required to determine its specific biological targets, potency, and potential therapeutic applications.

In-depth Technical Guide: Potential Biological Activity of 1-(2-Phenylmethoxyphenyl)ethanamine

Disclaimer: This document is a theoretical guide intended for researchers, scientists, and drug development professionals. As of the date of this publication, there is no publicly available experimental data on the biological activity of 1-(2-Phenylmethoxyphenyl)ethanamine. The information presented herein is based on the established pharmacology of structurally related phenethylamine derivatives and is intended to serve as a roadmap for the initial investigation of this compound. All quantitative data are hypothetical and for illustrative purposes only.

Introduction

This compound is a phenethylamine derivative with a unique substitution pattern, featuring a bulky benzyloxy group at the ortho position of the phenyl ring. The phenethylamine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules, including neurotransmitters, hormones, and numerous synthetic drugs. These compounds are known to interact with a variety of targets in the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors (GPCRs).

Given the structural similarity of this compound to known psychoactive and CNS-active compounds, it is hypothesized that this molecule may exhibit significant biological activity. This guide outlines potential biological targets, proposes a systematic experimental workflow for its pharmacological characterization, and provides detailed protocols for key assays.

Hypothesized Biological Activities

Based on the structure-activity relationships (SAR) of the phenethylamine class, this compound is predicted to interact with one or more of the following biological targets:

-

Serotonin (5-HT) Receptors: The phenethylamine backbone is a common feature of ligands for various serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C).[1][2][3] The nature and position of substituents on the phenyl ring can significantly influence affinity and functional activity at these receptors.

-

Adrenergic Receptors: Phenethylamine derivatives are known to interact with both α- and β-adrenergic receptors. The substitution pattern on the aromatic ring and the side chain can determine selectivity and whether the compound acts as an agonist or antagonist.

-

Dopamine Transporter (DAT) and Receptor (D₂): Many phenethylamine derivatives exhibit activity at the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft.[4] Some derivatives also show affinity for dopamine receptors.

The presence of the bulky, lipophilic benzyloxy group at the ortho position is expected to have a significant impact on the compound's pharmacological profile, potentially influencing receptor selectivity and potency compared to other phenethylamines.

Quantitative Data on Structurally Related Analogs (Hypothetical)

The following tables present hypothetical, yet plausible, quantitative data for this compound, based on known data for other phenethylamine derivatives. These tables are intended to serve as a template for the presentation of actual experimental results.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT₂ₐ | 5-HT₂C | α₁-Adrenergic | α₂-Adrenergic | D₂ Dopamine | DAT |

| This compound | 50 | 250 | 800 | 1500 | >10000 | 450 |

| Serotonin | 2 | 5 | - | - | - | - |

| Norepinephrine | - | - | 10 | 25 | - | - |

| Dopamine | - | - | - | - | 15 | 200 |

Table 2: Hypothetical Functional Activity (EC₅₀/IC₅₀, nM)

| Compound | 5-HT₂ₐ (Ca²⁺ Flux) | α₁-Adrenergic (IP₁ Accumulation) | DAT (DA Uptake Inhibition) |

| This compound | 120 (Agonist) | 1200 (Antagonist) | 600 |

| Serotonin | 8 (Agonist) | - | - |

| Phentolamine | - | 50 (Antagonist) | - |

| GBR-12909 | - | - | 10 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

Radioligand Binding Assay for GPCRs

This protocol is a general method for determining the binding affinity of the test compound to a GPCR of interest (e.g., 5-HT₂ₐ, adrenergic receptors).[5][6][7]

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

-

Non-labeled competing ligand for non-specific binding determination.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.

-

For the determination of non-specific binding, add a high concentration of the non-labeled competing ligand.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using competitive binding analysis software.

cAMP Functional Assay for Gs/Gi-Coupled Receptors

This assay is used to determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9][10][11]

Materials:

-

Cells expressing the Gs or Gi-coupled receptor of interest.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Forskolin (for Gi-coupled receptor assays).

-

Reference agonist and antagonist.

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay buffer.

-

For Gs-coupled receptors (agonist mode): Add serial dilutions of this compound and incubate.

-

For Gi-coupled receptors (agonist mode): Add serial dilutions of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production, and incubate.

-

For antagonist mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC₈₀) of a known agonist.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP levels using the detection reagents provided in the kit and a suitable plate reader.

-

Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of dopamine by the dopamine transporter.[4]

Materials:

-

Cells expressing the human dopamine transporter (hDAT).

-

[³H]Dopamine or a fluorescent dopamine analog.

-

Known DAT inhibitor (e.g., GBR-12909) as a positive control.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Plate the hDAT-expressing cells in a 96-well plate.

-

Wash the cells with uptake buffer.

-

Add serial dilutions of this compound or a reference inhibitor to the wells and pre-incubate.

-

Initiate the uptake by adding [³H]Dopamine or a fluorescent dopamine analog.

-

Incubate for a short period at room temperature or 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

-

Determine the IC₅₀ value by analyzing the concentration-dependent inhibition of dopamine uptake.

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the pharmacological characterization.

Hypothetical Signaling Pathway: 5-HT₂ₐ Receptor Activation

Caption: Potential Gq-coupled signaling cascade upon 5-HT₂ₐ receptor activation.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a potential for interaction with key CNS targets, particularly monoaminergic receptors and transporters. The proposed experimental workflow provides a comprehensive strategy for a thorough pharmacological evaluation. The hypothetical data and pathways presented in this guide offer a framework for interpreting future experimental findings. Further investigation of this compound is warranted to elucidate its potential as a novel pharmacological tool or therapeutic agent.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.virginia.edu [med.virginia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US12403198B2 - Benzimidazole thiophene derivative compounds inducing selective degradation of PLK1 - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, MS) for 1-(2-Phenylmethoxyphenyl)ethanamine

An in-depth analysis of the spectroscopic characteristics of 1-(2-Phenylmethoxyphenyl)ethanamine is presented for researchers, scientists, and professionals in drug development. This guide provides predicted spectroscopic data based on analogous compounds, detailed hypothetical experimental protocols, and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Structure of this compound:

This structure contains a chiral center at the carbon bearing the amine group, an ethylamine moiety, a substituted benzene ring, and a benzyl ether group. These features will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted chemical shifts (δ) in parts per million (ppm) for the protons in this compound are summarized below. These predictions are based on the analysis of related compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | 1.3 - 1.5 | Doublet | 3H |

| CH-NH₂ | 4.0 - 4.2 | Quartet | 1H |

| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| O-CH₂-Ph | 5.0 - 5.2 | Singlet | 2H |

| Aromatic-H (Phenyl) | 7.2 - 7.5 | Multiplet | 5H |

| Aromatic-H (Phenoxy) | 6.8 - 7.3 | Multiplet | 4H |

¹³C NMR (Carbon-13 NMR): The predicted chemical shifts for the carbon atoms are detailed in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~24 |

| CH-NH₂ | ~50 |

| O-CH₂-Ph | ~70 |

| Aromatic-C | 110 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Predicted m/z |

| [M]+ (Molecular Ion) | 227.13 |

| [M-CH₃]+ | 212.11 |

| [M-NH₂CHCH₃]+ | 183.08 |

| [C₇H₇]+ (Tropylium ion) | 91.05 |

Experimental Protocols

The following are hypothetical detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate several hundred to a few thousand scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

IR Spectroscopy:

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Chiral Properties of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Chirality in Phenylethylamines

1-(2-Phenylmethoxyphenyl)ethanamine possesses a stereocenter at the carbon atom bearing the amino group, and therefore exists as a pair of enantiomers, (R)- and (S)-1-(2-Phenylmethoxyphenyl)ethanamine. The spatial arrangement of the substituents around this chiral center dictates the interaction of each enantiomer with other chiral molecules, which is of critical importance in pharmacology and drug development, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound would typically proceed through standard organic chemistry reactions. A plausible synthetic route, based on analogous compounds, is the reductive amination of 2-(phenylmethoxy)acetophenone.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of racemic this compound.

Experimental Protocol (General Approach):

A solution of 2-(phenylmethoxy)acetophenone in a suitable solvent (e.g., methanol or ethanol) would be treated with an ammonia source, followed by a reducing agent. Common reducing agents for this transformation include hydrogen gas with a catalyst (such as Raney Nickel or Palladium on carbon) or a hydride reagent like sodium cyanoborohydride. After the reaction is complete, standard aqueous workup and purification by chromatography or distillation would be employed to isolate the racemic amine.

Chiral Resolution of this compound

The separation of the enantiomers from the racemic mixture is a crucial step. The two most common methods for chiral resolution of amines are diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Logical Relationship for Diastereomeric Salt Resolution:

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol (General Approach):

-

Salt Formation: The racemic this compound would be dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof, would be added to the solution.

-

Crystallization: The solution would be allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires empirical optimization.

-

Isolation: The crystallized salt would be collected by filtration. The purity of the diastereomer can be enhanced by recrystallization.

-

Liberation of the Enantiomer: The isolated diastereomeric salt would be treated with a base (e.g., sodium hydroxide solution) to deprotonate the amine and remove the chiral acid. The free enantiomerically enriched amine would then be extracted with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor by a similar process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Workflow for Chiral HPLC:

An In-depth Technical Guide to 1-(2-Phenylmethoxyphenyl)ethanamine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2-phenylmethoxyphenyl)ethanamine scaffold represents a promising chemotype in modern medicinal chemistry, primarily recognized for its interaction with central nervous system (CNS) targets. Derivatives of this structure have shown significant affinity and selectivity for the sigma-1 (σ₁) receptor, a unique ligand-operated molecular chaperone, making them valuable tools for neuroscience research and potential therapeutic agents for a range of neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the synthesis, pharmacology, and experimental evaluation of this compound derivatives. It is intended to serve as a foundational resource for researchers engaged in the design and development of novel CNS-active compounds based on this scaffold.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step sequence starting from commercially available precursors. A general and adaptable synthetic route is outlined below, allowing for the introduction of diverse substituents on the phenyl rings and the amine moiety.

General Synthetic Protocol: Asymmetric Synthesis of 1-(2-(Benzyloxy)phenyl)ethan-1-amine and Analogues

A common strategy for the synthesis of the chiral amine core involves the asymmetric reduction of a corresponding ketoxime or the use of a chiral auxiliary. An alternative is the resolution of the racemic amine. Subsequent N-alkylation or N-arylation can be performed to generate a library of analogues.

Step 1: Synthesis of 2-Hydroxyacetophenone Derivatives

The synthesis often commences with a Friedel-Crafts acylation of a substituted phenol to introduce the acetyl group at the ortho position.

Step 2: O-Benzylation

The phenolic hydroxyl group is protected, commonly as a benzyl ether, to prevent interference in subsequent reactions. This is typically achieved by reacting the 2-hydroxyacetophenone derivative with benzyl bromide in the presence of a base like potassium carbonate.

Step 3: Formation of the Amine

The ketone can be converted to the primary amine via several methods, including reductive amination. For asymmetric synthesis, a chiral auxiliary can be employed, followed by reductive amination and subsequent removal of the auxiliary.

Step 4: N-Alkylation/Arylation (Optional)

The primary amine can be further functionalized by reacting it with various alkyl or aryl halides to yield secondary or tertiary amine analogues.

Pharmacology and Mechanism of Action

The primary pharmacological target of many this compound derivatives is the sigma-1 (σ₁) receptor. These compounds have also been investigated for their activity at dopamine receptors.

The Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a ligand-operated molecular chaperone. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. Ligands that bind to the σ₁ receptor can act as agonists or antagonists, modulating its chaperone activity and influencing a variety of downstream signaling pathways.

Dopamine Receptor Interactions

The phenethylamine backbone is a well-known pharmacophore for dopamine receptor ligands. Depending on the substitution pattern, this compound analogues may exhibit affinity for D₂-like dopamine receptors (D₂, D₃, and D₄). This dual activity at both sigma-1 and dopamine receptors can lead to complex pharmacological profiles with potential applications in conditions where both neurotransmitter systems are implicated.

Structure-Activity Relationships (SAR)

The affinity and selectivity of these compounds for the σ₁ receptor are influenced by several structural features:

-

The Phenylmethoxyphenyl Moiety: The benzyloxy group at the ortho position of the phenylethanamine core is a critical feature for high-affinity binding to the σ₁ receptor. The size and electronic properties of substituents on both phenyl rings can modulate affinity and selectivity.

-

The Ethylamine Side Chain: The stereochemistry of the methyl group on the ethylamine side chain is important for chiral recognition at the receptor binding site.

-

The Amino Group: The nature of the substituent on the nitrogen atom significantly impacts the pharmacological profile. Small alkyl groups are generally well-tolerated, while larger or more complex substituents can alter the affinity and introduce activity at other receptors.

Quantitative Data

The following tables summarize representative binding affinity data for analogues related to the this compound scaffold. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of Selected Diazaspiro[3.5]nonane Derivatives with a Phenylethyl Moiety [1]

| Compound | Structure | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (σ₂/σ₁) |

| 4b | N-phenethyl-2,7-diazaspiro[3.5]nonane derivative | 2.7 | 27 | 10 |

| 4c | N-phenethyl-2,7-diazaspiro[3.5]nonane derivative | 3.5 | - | - |

| 5b | N-phenethyl-2,7-diazaspiro[3.5]nonane derivative | 13 | 102 | 7.8 |

Table 2: Dopamine Receptor Binding Affinities of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine Derivatives

| Compound | Substitution on N-phenylethyl ring | D₁ Affinity (Kᵢ, nM) | D₂ Affinity (Kᵢ, nM) |

| 1 | Unsubstituted | >10000 | 15 |

| Dichloro derivative | 3,4-dichloro | >10000 | 25 |

Experimental Protocols

Protocol: Radioligand Binding Assay for the Sigma-1 (σ₁) Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ₁ receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the σ₁ receptor (e.g., guinea pig liver).

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at its Kd value), and the membrane preparation.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

Sigma-1 Receptor Signaling Pathway

References

In Silico Modeling of 1-(2-Phenylmethoxyphenyl)ethanamine Receptor Binding: A Technical Guide

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(2-Phenylmethoxyphenyl)ethanamine, a phenethylamine derivative with potential psychoactive properties. Due to the limited publicly available experimental data on this specific compound, this document outlines a structured, hypothetical research program aimed at characterizing its receptor binding profile through computational methods, coupled with proposed experimental validation. The primary focus is on plausible G-protein coupled receptor (GPCR) targets known to interact with phenethylamine analogs, namely the Trace Amine-Associated Receptor 1 (TAAR1), Dopamine D2 Receptor (D2R), and Serotonin 2A Receptor (5-HT2AR). This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel compounds.

Introduction

Phenethylamine and its derivatives represent a broad class of compounds with significant pharmacological activity, primarily targeting monoaminergic systems in the central nervous system. This compound, with its characteristic phenethylamine backbone and a benzyloxy substituent, is structurally analogous to molecules known to exhibit psychoactive and stimulant properties. Understanding the interaction of this compound with its primary biological targets is a critical step in elucidating its mechanism of action and potential therapeutic or toxicological profile.

In silico modeling offers a powerful, resource-efficient approach to predict and analyze these interactions at a molecular level. By employing techniques such as molecular docking and molecular dynamics simulations, we can generate hypotheses about the binding affinity and mode of interaction of this compound with key receptor targets. These computational predictions, when integrated with experimental validation, can significantly accelerate the drug discovery and development process.

This guide details a complete workflow for such a study, from target selection and model preparation to computational analysis and suggested experimental validation protocols.

Target Selection

Based on the structure of this compound, the following GPCRs are selected as high-priority targets for initial in silico screening. The rationale for their selection is rooted in the established pharmacology of the broader phenethylamine class.[1][2][3]

-

Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for endogenous trace amines and amphetamine-like psychostimulants.[4][5][6][7] Its activation modulates dopaminergic and serotonergic systems.[6]

-

Dopamine D2 Receptor (D2R): A primary target for many antipsychotic and psychostimulant drugs. Phenethylamines often exhibit affinity for this receptor, influencing dopamine signaling.[1]

-

Serotonin 2A Receptor (5-HT2AR): This receptor is centrally involved in the mechanism of action of psychedelic hallucinogens and some atypical antipsychotics. Many phenethylamine derivatives show affinity for 5-HT2A receptors.[3]

In Silico Modeling Workflow

The proposed computational workflow is designed to predict the binding affinity and interaction patterns of this compound with the selected receptor targets.

Workflow Overview

Detailed Methodologies

3.2.1. Receptor and Ligand Preparation

-

Receptor Structure: Where available, crystal structures of the target receptors (TAAR1, D2R, 5-HT2AR) will be obtained from the Protein Data Bank (PDB). In the absence of a suitable experimental structure, a homology model will be constructed using a high-resolution structure of a closely related GPCR as a template.[8] The protein structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Structure: The 2D structure of this compound will be converted to a 3D structure. The geometry will be optimized, and partial charges assigned using a suitable force field (e.g., MMFF94).

3.2.2. Molecular Docking

-

Protocol: Molecular docking simulations will be performed to predict the preferred binding pose and estimate the binding affinity of the ligand to each receptor.[9] A program such as AutoDock Vina or Glide will be used.[9] The search space will be defined to encompass the known orthosteric binding pocket of the respective receptors.[1]

-

Output: The results will be a series of binding poses for the ligand, ranked by a scoring function that estimates the binding free energy. The pose with the best score and favorable interactions with key residues will be selected for further analysis.

3.2.3. Molecular Dynamics (MD) Simulations

-

Protocol: To evaluate the stability of the predicted ligand-receptor complex and to refine the binding pose, all-atom MD simulations will be conducted using software such as GROMACS or AMBER. The complex will be embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment. Simulations will be run for a minimum of 100 nanoseconds.

-

Analysis: The trajectory of the simulation will be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone, indicating the stability of the complex. Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.

Predicted Binding Affinities (Hypothetical Data)

The following table summarizes the hypothetical quantitative data that would be generated from the in silico modeling study. These values are for illustrative purposes only and would need to be determined through the execution of the described workflow.

| Receptor Target | Docking Score (kcal/mol) | Predicted Ki (nM) (from Binding Free Energy) | Key Interacting Residues (Hypothetical) |

| TAAR1 | -8.5 | 25 | Asp103, Trp264, Phe268 |

| D2R | -7.9 | 80 | Asp114, Ser193, Phe389 |

| 5-HT2AR | -9.1 | 10 | Asp155, Ser242, Trp336 |

Proposed Experimental Validation

The in silico predictions must be validated through in vitro experimental assays to confirm the binding affinities. Radioligand binding assays are the gold standard for this purpose.[10][11]

Experimental Workflow

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for TAAR1, D2R, and 5-HT2AR.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human TAAR1, D2R, or 5-HT2AR.

-

Specific radioligands (e.g., [3H]-p-Tyramine for TAAR1, [3H]-Spiperone for D2R, [3H]-Ketanserin for 5-HT2AR).

-

This compound (test compound).

-

Assay buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

A fixed concentration of the appropriate radioligand (typically at its Kd value) is incubated with the cell membranes in the assay buffer.[12]

-

Increasing concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes and the bound radioligand. Unbound radioligand passes through the filter.[10]

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Receptor Signaling Pathways

Understanding the potential downstream effects of receptor binding is crucial. The following diagrams illustrate the canonical signaling pathways for the selected GPCR targets.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pyGOMoDo: GPCRs modeling and docking with python - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

Preliminary Toxicological Profile of 1-(2-Phenylmethoxyphenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of 1-(2-Phenylmethoxyphenyl)ethanamine based on available data for structurally related compounds. No specific toxicological studies for this compound have been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a comprehensive safety assessment. All laboratory work should be conducted under appropriate safety protocols.

Introduction

This compound is a phenethylamine derivative with a complex structure suggesting potential biological activity. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and potential therapeutic development. This guide synthesizes available toxicological information for structurally analogous compounds to construct a preliminary hazard assessment for this compound. It also provides standardized experimental protocols based on OECD guidelines for key toxicological endpoints.

Predicted Toxicological Endpoints

Based on the hazard classifications of structurally similar compounds, this compound is predicted to exhibit the following toxicological properties:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

These predictions are derived from the toxicological profiles of the analogous compounds listed in the table below.

Toxicological Data for Structurally Related Compounds

Quantitative toxicological data for direct analogs of this compound is limited in publicly available literature. The following table summarizes the key toxicological classifications for structurally similar compounds.

| Compound | CAS Number | Acute Oral Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Genotoxicity/Mutagenicity | Cytotoxicity |

| 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 | Harmful if swallowed[1] | Causes severe skin burns and eye damage[1][2] | Causes serious eye damage[1] | No data available | No data available |

| 2-(3-Methoxyphenyl)ethylamine | 2039-67-0 | No data available | Causes severe skin burns and eye damage | No data available | No data available | No data available |

| 1-(3-Methoxyphenyl)ethanamine | 62409-13-6 | Harmful if swallowed[3] | Causes severe skin burns and eye damage[3] | Causes serious eye damage[3] | No data available | No data available |

| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | 22038-86-4 | Harmful if swallowed[4] | Causes severe skin burns and eye damage[4] | Causes serious eye damage[4] | No data available | No data available |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines. These protocols provide a framework for the in vivo and in vitro evaluation of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.[5]

Principle: A single sex (typically female rats) is dosed in a stepwise manner with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step (survival or death) determines the next dose level.

Procedure:

-

Animals: Healthy, young adult female rats are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and unrestricted drinking water are provided.[6]

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[4]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The number of animals that die within each dose group determines the toxicity classification.

In Vivo Skin Corrosion/Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).

Procedure:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Application of the Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small square of gauze and placed on the skin. The patch is covered with an occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After patch removal, the skin is examined for erythema and edema at graded intervals (e.g., 1, 24, 48, and 72 hours).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[3][7][8][9][10]

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritation potential.[9]

Procedure:

-

Test System: A commercially available, validated RhE model is used.

-

Application: The test substance is applied to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: Following exposure, the tissues are rinsed and cell viability is determined using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[7]

In Vivo Serious Eye Damage/Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause serious and potentially irreversible damage to the eye.[2][6][11]

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[6]

Procedure:

-

Animal Selection: Healthy young adult albino rabbits are used.[6]

-

Dose Instillation: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac.[6]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (1, 24, 48, and 72 hours, and up to 21 days if effects persist).[11]

Mandatory Visualizations

General Toxicological Testing Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a new chemical entity.

Caption: A generalized workflow for toxicological assessment of a novel chemical entity.

Logical Relationship for Skin and Eye Irritation Testing

The following diagram illustrates the tiered testing strategy for skin and eye irritation/corrosion, emphasizing the reduction of animal use.

Caption: Tiered testing strategy for skin and eye irritation/corrosion assessment.

Conclusion

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. mbresearch.com [mbresearch.com]

- 8. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. dermatest.com [dermatest.com]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Determining the Solubility of 1-(2-Phenylmethoxyphenyl)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the novel compound 1-(2-Phenylmethoxyphenyl)ethanamine in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document outlines the requisite experimental protocols and data presentation standards to enable researchers to generate and interpret this critical physicochemical property. Understanding the solubility of an active pharmaceutical ingredient (API) is paramount in drug development, influencing formulation, bioavailability, and overall therapeutic efficacy.

Introduction to Solubility Testing

The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In pharmaceutical sciences, solubility is a critical determinant of a drug's performance. Poor solubility can lead to low bioavailability and therapeutic failures. This guide focuses on the determination of the solubility of this compound, an amine derivative, in common organic solvents utilized in drug discovery and development.

Predicted Solubility Profile of this compound

This compound is an organic amine. The presence of the amine group (a primary amine) suggests it will exhibit basic properties and a propensity to dissolve in acidic solutions through the formation of a water-soluble salt. The molecule also contains significant non-polar character due to the two phenyl rings and the ether linkage, which suggests it will be soluble in a range of organic solvents. Generally, amines with fewer than six carbon atoms are soluble in water; however, the larger carbon framework of this compound likely results in low aqueous solubility.[1] All amines, however, are typically soluble in organic solvents like diethyl ether or dichloromethane.[1]

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves a series of qualitative and quantitative assessments.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to classify the compound's general solubility characteristics. This is often guided by the principle of "like dissolves like."

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Diethyl Ether, 5% HCl, 5% NaOH, Concentrated H₂SO₄

Procedure:

-

Add approximately 25 mg of this compound to a series of test tubes.

-

To each test tube, add 0.75 mL of one of the solvents (water, diethyl ether, 5% HCl, 5% NaOH) in small portions, shaking vigorously after each addition.[2]

-

Observe and record whether the compound dissolves completely.

-

If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in concentrated sulfuric acid can be tested.[3] A color change or dissolution is indicative of solubility.[3]

-

The solubility in an organic solvent like diethyl ether should also be tested to confirm its behavior as an organic compound.[1]

Interpretation of Results:

-

Solubility in 5% HCl: As an amine, the compound is expected to be basic and should dissolve in 5% HCl through the formation of an ammonium salt.[1][3]

-

Insolubility in Water and 5% NaOH: Due to its molecular weight and non-polar character, it is likely to be insoluble in water and 5% NaOH.

-

Solubility in Diethyl Ether: As an organic molecule, it is expected to be soluble in organic solvents like diethyl ether.[1]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each organic solvent in a sealed vial.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to separate the saturated solution from the excess solid.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A pre-established calibration curve of the compound is required for this step.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: A flowchart outlining the key steps of the shake-flask method for quantitative solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined qualitative and quantitative experimental protocols, researchers can generate the critical data necessary for advancing the development of this compound. The accurate and consistent presentation of this data, as suggested, will facilitate its interpretation and application in formulation and preclinical studies.

References

Discovering Novel Psychoactive Properties of Phenethylamine Derivatives: An In-depth Technical Guide

Introduction

Phenethylamine and its derivatives represent a vast chemical space with profound implications for neuroscience and pharmacology. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel psychoactive phenethylamine derivatives. We will delve into their structure-activity relationships, receptor binding affinities, and functional effects, with a focus on the serotonergic and dopaminergic systems. This document outlines detailed experimental protocols for key in vitro and in vivo assays and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms underlying the psychoactive properties of these compounds.

Quantitative Data Summary

The following tables summarize the receptor binding affinities and functional potencies of various phenethylamine derivatives at key monoamine receptors. This data is crucial for understanding the structure-activity relationships (SAR) that govern their psychoactive effects.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference(s) |

| 2C-B | <1 | <1 | >1000 | [1] |

| 2C-C | <1 | <1 | >1000 | [1] |

| 2C-D | <1 | <1 | >1000 | [1] |

| 2C-E | <1 | <1 | >1000 | [1] |

| 2C-H | <1 | <1 | >1000 | [1] |

| 2C-I | <1 | <1 | >1000 | [1] |

| 2C-N | <1 | <1 | >1000 | [1] |

| 2C-P | <1 | <1 | >1000 | [1] |

| 2C-T-2 | 40-350 | 1-54 | - | [2] |

| 2C-T-4 | 40-350 | 1-54 | - | [2] |

| 2C-T-7 | 40-350 | 1-54 | - | [2] |

| Mescaline | <1 | <1 | >1000 | [1] |

| 25B-NBOMe | 0.04-0.5 | - | >1 | [1] |

| 25C-NBOMe | 0.04-0.5 | - | >1 | [1] |

| 25E-NBOMe | 0.04-0.5 | - | >1 | [1] |

| 25I-NBOMe | 0.04-0.5 | - | >1 | [1] |

| DOB | 59 | - | - | [3] |

| DOET | 137 | - | - | [3] |

| DOM | 533 | - | - | [3] |

Table 2: Functional Activity (EC50, nM) of Phenethylamine Derivatives at Serotonin Receptors

| Compound | 5-HT2A Agonism | 5-HT2B Agonism | Reference(s) |

| 2C-T derivatives | 1-53 (partial agonists) | 44-370 (partial agonists) | [2] |

| NBOMe drugs | 0.04-0.5 | <1 | [1] |

Table 3: Binding Affinities (Ki, nM) of Phenethylamine Derivatives at Other Monoamine Receptors and Transporters

| Compound | Adrenergic α1 | Dopamine D1-3 | Histamine H1 | Monoamine Transporters | TAAR1 (rat) | Reference(s) |

| NBOMe drugs | 0.3-0.9 | >1000 | Increased affinity | Increased affinity | 0.06-2.2 | [1] |